Hexaaquairon(II)

Description

Structure

2D Structure

Properties

CAS No. |

15365-81-8 |

|---|---|

Molecular Formula |

FeH12O6+2 |

Molecular Weight |

163.94 g/mol |

IUPAC Name |

iron(2+);hexahydrate |

InChI |

InChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;; |

InChI Key |

JFCJMVGVPNMORU-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.[Fe+2] |

Canonical SMILES |

O.O.O.O.O.O.[Fe+2] |

Other CAS No. |

15365-81-8 |

Synonyms |

hexaaquairon(II) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexaaquairon(II) Salts

This technical guide provides a comprehensive overview of the synthesis and characterization of hexaaquairon(II) salts, intended for researchers, scientists, and professionals in drug development. The focus is on providing detailed experimental protocols, structured data presentation, and clear visual workflows for the preparation and analysis of these compounds. A primary example used throughout this guide is ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, a stable and widely used source of the hexaaquairon(II) ion.[1][2]

The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is the form that iron(II) takes when dissolved in water, resulting in a characteristic pale green solution.[3] Salts containing this complex ion are crucial reagents in analytical chemistry and serve as precursors for the synthesis of other iron compounds. Mohr's salt, with the formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a double salt of ferrous sulfate and ammonium sulfate that is readily crystallized and exhibits greater resistance to air oxidation than ferrous sulfate alone, making it an excellent primary standard for titrimetry.[1][2]

Synthesis of Hexaaquairon(II) Salts

The synthesis of hexaaquairon(II) salts can be achieved through several methods. A common approach for simple salts like ferrous sulfate heptahydrate (FeSO₄·7H₂O) involves the direct reaction of iron metal with dilute sulfuric acid.[4][5] However, for a more stable, crystalline product suitable for analytical standards, the preparation of Mohr's salt is preferred.

The synthesis of Mohr's salt is based on the crystallization from a solution containing equimolar amounts of hydrated ferrous sulfate and ammonium sulfate.[6][7] The addition of a small amount of dilute sulfuric acid is crucial to prevent the hydrolysis of the Fe²⁺ ion and to inhibit its oxidation to Fe³⁺.[6][8]

Experimental Protocol: Synthesis of Mohr's Salt

This protocol details the laboratory preparation of ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O).

Materials and Reagents:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers (250 mL)

-

Glass rod

-

Weighing balance

-

Heating apparatus (e.g., hot plate or Bunsen burner)

-

Crystallizing dish or china dish

-

Büchner funnel and suction flask

-

Filter paper

Procedure:

-

Preparation of Solutions: Weigh equimolar quantities of ferrous sulfate heptahydrate (e.g., 25.0 g) and ammonium sulfate.[9] Dissolve the ferrous sulfate in a minimal amount of distilled water in a beaker, acidified with a few drops of dilute sulfuric acid to prevent hydrolysis and oxidation.[8][9] In a separate beaker, dissolve the calculated amount of ammonium sulfate in distilled water to create a saturated solution.[9]

-

Mixing and Heating: Heat both solutions gently to approximately 50-60°C to ensure complete dissolution of the salts.[9]

-

Filtration: If any solid impurities are present, filter the hot solutions separately.

-

Crystallization: Mix the two hot, clear solutions in a crystallizing dish.[9] Allow the mixture to cool slowly and undisturbed. Pale green crystals of Mohr's salt will begin to form as the solution cools.[6] The process can be facilitated by free evaporation of the solvent or by cooling in an ice bath.[9]

-

Isolation and Drying: Once a sufficient quantity of crystals has formed, filter the product using a Büchner funnel under suction.[9] Wash the crystals with a very small amount of cold distilled water to remove any soluble impurities.[10] Finally, dry the crystals between sheets of filter paper. The crystals should be air-dried, as heating can cause the loss of water of hydration.[9]

Caption: Workflow for the synthesis of Mohr's salt.

Characterization of Hexaaquairon(II) Salts

A comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized hexaaquairon(II) salt. This involves a combination of titrimetric, spectroscopic, and analytical techniques.

Caption: Logical workflow for the characterization of a synthesized salt.

Titrimetric Analysis

Redox titration is a standard quantitative method to determine the percentage of iron(II) in a sample. The Fe²⁺ ions are titrated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an acidic medium.[11][12]

Experimental Protocol: Redox Titration with KMnO₄

-

Standardization: Prepare a standard solution of the synthesized iron(II) salt of known concentration.

-

Titration: Pipette a known volume of the iron(II) salt solution into a conical flask and acidify with an excess of dilute sulfuric acid.[12]

-

Endpoint Detection: Titrate the solution with a standardized solution of potassium permanganate. The KMnO₄ solution acts as its own indicator; the endpoint is reached when the first persistent pink color appears in the solution, signifying that all Fe²⁺ has been oxidized to Fe³⁺.[11][12]

-

Calculation: The concentration of Fe²⁺ is calculated based on the stoichiometry of the redox reaction: MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)[11]

Table 1: Representative Titrimetric Analysis Data

| Parameter | Value |

|---|---|

| Mass of Mohr's Salt Sample | 0.855 g |

| Molarity of KMnO₄ Solution | 0.020 M |

| Average Titre Volume | 21.80 mL |

| Moles of KMnO₄ reacted | 4.36 x 10⁻⁴ mol |

| Moles of Fe²⁺ in sample | 2.18 x 10⁻³ mol |

| Calculated Mass of Fe²⁺ | 0.122 g |

| Purity of Mohr's Salt | 99.5% |

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of the iron nucleus. It provides precise information on the oxidation state, spin state, and coordination symmetry of the iron center.[13][14] For high-spin Fe(II) compounds like hexaaquairon(II) salts, characteristic isomer shift (δ) and quadrupole splitting (ΔE_Q) values are expected.

Table 2: Typical Mössbauer Spectroscopic Parameters for Fe(II) Compounds

| Parameter | Typical Value Range for High-Spin Fe(II) | Description |

|---|---|---|

| Isomer Shift (δ) | +0.9 to +1.3 mm/s (relative to iron) | Indicates the oxidation state; Fe(II) has a more positive shift than Fe(III).[15] |

| Quadrupole Splitting (ΔE_Q) | 1.5 to 3.5 mm/s | Arises from the interaction of the nuclear quadrupole moment with a non-cubic electric field gradient, indicating a distorted coordination environment.[15] |

Thermal Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrated salts, TGA can be used to study the dehydration process and subsequent decomposition. The thermal decomposition of Mohr's salt in air involves several steps, including the loss of water molecules followed by the decomposition of the sulfates and oxidation of the iron.[16]

Table 3: Thermal Decomposition Stages of Iron(II) Sulfate Heptahydrate

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Resulting Product |

|---|---|---|---|

| Room Temp - ~150°C | ~27% | Loss of 3 H₂O molecules | FeSO₄·4H₂O[17] |

| ~150°C - ~300°C | ~13.5% | Loss of 3 H₂O molecules | FeSO₄·H₂O[17] |

| > 300°C | ~6.7% | Loss of final H₂O molecule | Anhydrous FeSO₄[17] |

Note: Decomposition temperatures and products can vary based on heating rate and atmosphere.

UV-Visible Spectroscopy

The pale green color of the [Fe(H₂O)₆]²⁺ ion is due to the absorption of light in the red region of the visible spectrum, which promotes a d-d electronic transition.[3][18] While these transitions are Laporte-forbidden and thus result in weak absorption bands (low molar absorptivity), they are characteristic of the complex. The position of the absorption maximum (λ_max) is sensitive to the ligand field strength.

Table 4: Spectroscopic and Structural Data for [Fe(H₂O)₆]²⁺

| Parameter | Typical Value | Source |

|---|---|---|

| Color of Aqueous Solution | Pale Green | [3] |

| Absorption Type | d-d transition | [19] |

| Molar Absorptivity (ε) | Weak (typically < 20 L mol⁻¹ cm⁻¹) | [18] |

| Fe-O Bond Length | ~2.13 Å | [20] |

| Coordination Geometry | Octahedral (often slightly distorted) |[20] |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the three-dimensional atomic arrangement, including precise bond lengths and angles.[20] For hexaaquairon(II) salts, these studies confirm the octahedral coordination of the Fe²⁺ ion by six water molecules.[20] The data reveals that the [Fe(H₂O)₆]²⁺ octahedron is often slightly distorted from perfect octahedral symmetry due to crystal packing effects and hydrogen bonding.[20]

References

- 1. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. aakash.ac.in [aakash.ac.in]

- 7. scribd.com [scribd.com]

- 8. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 9. fchpt.stuba.sk [fchpt.stuba.sk]

- 10. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 11. Experiment 16 Help!!! [faculty.uml.edu]

- 12. savemyexams.com [savemyexams.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Mössbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. people.bath.ac.uk [people.bath.ac.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Hexaaquairon(II) Ion|[Fe(H2O)6]2+|RUO [benchchem.com]

An In-depth Technical Guide to the Electronic Structure and Configuration of Hexaaquairon(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure and configuration of the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This fundamental coordination complex serves as a crucial model system in bioinorganic chemistry and is integral to understanding the behavior of iron in biological and pharmaceutical contexts.

Core Electronic Properties

The hexaaquairon(II) ion consists of a central iron(II) cation (Fe²⁺) octahedrally coordinated by six water molecules. The electronic properties of this complex are dictated by the d-electron configuration of the Fe²⁺ ion and the nature of the interaction with the water ligands.

1.1. Electron Configuration and Crystal Field Theory

The iron(II) ion has an electron configuration of [Ar] 3d⁶. In the presence of the six water ligands, which act as Lewis bases donating lone pairs of electrons to the metal center, the degeneracy of the five d-orbitals is lifted. According to Crystal Field Theory (CFT), the ligands create an electrostatic field that repels the d-electrons.[1][2][3]

In an octahedral geometry, the d-orbitals split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) comprising the dxy, dxz, and dyz orbitals, and a higher-energy doubly degenerate set (eg) consisting of the dx²-y² and dz² orbitals.[4] The energy separation between these levels is denoted as Δo or 10Dq.

1.2. High-Spin Configuration and Ligand Field Strength

Water is considered a weak-field ligand, meaning it induces a relatively small crystal field splitting (Δo). Consequently, the energy required to pair electrons in the lower t₂g orbitals is greater than the energy required to promote them to the higher eg orbitals. This results in a high-spin configuration . The six d-electrons of Fe²⁺ occupy the orbitals to maximize the total electron spin, leading to the electronic configuration t₂g⁴eg² . This arrangement results in four unpaired electrons, rendering the complex paramagnetic.

Quantitative Data Summary

The key electronic and structural parameters of hexaaquairon(II) are summarized in the table below for easy reference and comparison.

| Parameter | Value | Method of Determination |

| Crystal Field Splitting Energy (Δo or 10Dq) | 10,400 cm⁻¹ | UV-Visible Spectroscopy |

| Experimental Magnetic Moment (µeff) | 5.35 Bohr Magnetons (BM) | Gouy Method |

| Spin-Only Magnetic Moment (µs.o.) | 4.9 Bohr Magnetons (BM) | Calculated (n=4) |

| Fe-O Bond Length | ~2.13 Å | Single-Crystal X-ray Diffraction |

| Coordination Geometry | Octahedral | Single-Crystal X-ray Diffraction |

| Electronic Configuration | t₂g⁴eg² (High-Spin d⁶) | Deduced from Magnetic and Spectroscopic Data |

Experimental Protocols

The determination of the electronic and structural properties of hexaaquairon(II) relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.

3.1. UV-Visible Spectroscopy for Determination of Crystal Field Splitting Energy (Δo)

This method measures the absorption of light by the complex as a function of wavelength. The energy of the absorbed light corresponds to the energy required to promote an electron from the t₂g to the eg orbitals, which is equal to Δo.

Methodology:

-

Sample Preparation: A dilute aqueous solution of a soluble iron(II) salt (e.g., FeSO₄·7H₂O) is prepared. The concentration should be chosen to give an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used, with a quartz cuvette for the sample and a matching cuvette containing deionized water as a reference.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 350-1100 nm.

-

Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. For [Fe(H₂O)₆]²⁺, a broad, weak absorption is typically observed in the near-infrared region.

-

Calculation of Δo: The crystal field splitting energy in cm⁻¹ is calculated from λmax (in nm) using the following equation: Δo (cm⁻¹) = 1 / λmax (nm) * 10⁷ (nm/cm)

3.2. Magnetic Susceptibility Measurement using the Gouy Method

The Gouy method is a classical technique for determining the magnetic susceptibility of a paramagnetic substance by measuring the force exerted on it by a magnetic field.

Methodology:

-

Instrumentation: A Gouy balance is employed, which consists of an analytical balance and a powerful electromagnet.

-

Sample Preparation: A long, cylindrical tube is filled with a known mass of the solid iron(II) salt (e.g., FeSO₄·7H₂O).

-

Measurement without Magnetic Field: The sample tube is suspended from the balance so that its bottom is positioned in the center of the gap between the poles of the electromagnet. The initial weight (W₁) is recorded.

-

Measurement with Magnetic Field: The electromagnet is turned on to a calibrated, constant field strength. The apparent change in weight (W₂) due to the attraction of the paramagnetic sample into the magnetic field is recorded.

-

Calibration: The procedure is repeated with a substance of known magnetic susceptibility (e.g., HgCo(SCN)₄) to calibrate the instrument.

-

Calculation of Magnetic Moment: The mass susceptibility (χg) is calculated from the change in weight. The molar susceptibility (χM) is then determined by multiplying by the molar mass of the complex. The effective magnetic moment (µeff) is calculated using the following formula: µeff = 2.828 * √(χM * T) where T is the absolute temperature in Kelvin.

3.3. Single-Crystal X-ray Diffraction for Structural Determination

This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.

Methodology:

-

Crystal Growth: A suitable single crystal of a salt containing the [Fe(H₂O)₆]²⁺ cation (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O) is grown by slow evaporation of a saturated aqueous solution.

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

4.1. d-Orbital Splitting in Hexaaquairon(II)

The following diagram illustrates the splitting of the d-orbitals in the octahedral crystal field of hexaaquairon(II) and the high-spin electron configuration.

Caption: d-Orbital splitting diagram for high-spin hexaaquairon(II).

4.2. Experimental Workflow for Magnetic Susceptibility Measurement

The logical flow of the Gouy method for determining the magnetic properties of a sample is depicted below.

Caption: Workflow for the Gouy method of magnetic susceptibility measurement.

References

An In-depth Technical Guide on the Coordination Geometry of the Hexaaquairon(II) Ion

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is a fundamental species in coordination chemistry and is the predominant form of iron(II) in aqueous solutions.[1] Its structural and electronic properties are crucial for understanding its role in biological systems, environmental chemistry, and as a precursor in materials synthesis. This guide provides a comprehensive technical overview of the coordination geometry of the hexaaquairon(II) ion, detailing its electronic structure, bonding, and the experimental and theoretical methods used for its characterization.

Electronic Structure and Bonding

The central iron atom in the hexaaquairon(II) ion is in the +2 oxidation state, possessing a 3d⁶ electronic configuration.[1] In the presence of six water ligands, which are considered weak-field ligands, the complex adopts a high-spin configuration.[1][2] According to Ligand Field Theory (LFT), the electrostatic field created by the six octahedrally arranged water molecules lifts the degeneracy of the iron's 3d orbitals.[3][4][5] They split into a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).[6]

For the high-spin d⁶ configuration of [Fe(H₂O)₆]²⁺, the electrons are arranged as t₂g⁴e_g².[1] This configuration results in four unpaired electrons, rendering the complex paramagnetic.[1][2][7] The interaction between the central Fe²⁺ ion and the lone pairs of the six water ligands leads to the formation of coordinate covalent bonds.[8]

The electronic transitions between these split d-orbitals are responsible for the ion's characteristic pale green color.[8][9] A weak, broad absorption is observed in its UV-Vis spectrum around 10,400 cm⁻¹, which corresponds to the spin-allowed but Laporte-forbidden ⁵T₂g → ⁵E_g transition.[10]

Coordination Geometry

The primary coordination geometry of the hexaaquairon(II) ion is octahedral, with the Fe²⁺ ion at the center and the oxygen atoms of the six water molecules situated at the vertices of the octahedron.[1][11] In an ideal octahedral geometry, all six Fe-O bond lengths would be identical, and all O-Fe-O angles would be 90°.[1]

However, minor distortions from perfect octahedral symmetry are often observed in the solid state. The Jahn-Teller theorem states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometrical distortion to remove that degeneracy and lower the overall energy.[12][13] For the high-spin d⁶ configuration (t₂g⁴e_g²), the ground state (⁵T₂g) is electronically degenerate. This can lead to a Jahn-Teller distortion, although the effect is generally less pronounced than for configurations with an odd number of electrons in the e_g orbitals (e.g., high-spin d⁴ or d⁹).[12][13] Consequently, many crystalline structures containing the [Fe(H₂O)₆]²⁺ cation show a slightly compressed or elongated octahedral environment.[14][15][16]

Quantitative Structural Data

The precise structural parameters of the [Fe(H₂O)₆]²⁺ ion have been determined in various crystalline salts using single-crystal X-ray diffraction and in solution using techniques like EXAFS. The Fe-O bond distances typically fall in the range of 2.09 Å to 2.15 Å.

| Parameter | Technique | Value | Source Compound Example |

| Fe-O Bond Length | X-ray Diffraction | 2.0975 Å (axial), 2.15 Å (equatorial) | {--INVALID-LINK--₂}₂ |

| Fe-O Bond Length | X-ray Diffraction | 2.086 Å, 2.128 Å, 2.139 Å | K₂--INVALID-LINK--₂ |

| Average Fe-O Distance | EXAFS (Solution) | ~2.13 Å | Aqueous Fe²⁺ solution |

| Average Fe-O Distance | Molecular Dynamics | ~2.10 Å | Aqueous Fe²⁺ solution |

| O-Fe-O Bond Angles | X-ray Diffraction | ~90° (with minor deviations) | Various Tutton Salts |

Table 1: Summary of Quantitative Structural Data for the Hexaaquairon(II) Ion.[1][16][17]

Experimental Protocols for Structural Elucidation

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional atomic arrangement in a crystalline solid.[1]

Methodology:

-

Crystal Growth: Single crystals of a suitable salt containing the [Fe(H₂O)₆]²⁺ ion (e.g., Tutton's salts like K₂--INVALID-LINK--₂) are grown, typically by the slow evaporation of a saturated aqueous solution at a constant temperature.[10][17]

-

Data Collection: A high-quality single crystal is mounted on a goniometer. To minimize thermal motion, the crystal is often cooled to cryogenic temperatures (e.g., 100 K).[14] It is then irradiated with a monochromatic X-ray beam, and as the crystal is rotated, a series of diffraction patterns are recorded on a detector.[10]

-

Structure Solution and Refinement: The positions of the atoms in the crystal's unit cell are determined from the intensities of the diffraction spots. This initial model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths, angles, and thermal displacement parameters.[14]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful technique for determining the local atomic environment (coordination number, bond distances) of a specific element in both crystalline and non-crystalline materials, including solutions.[1]

Methodology:

-

Sample Preparation: An aqueous solution of an iron(II) salt of appropriate concentration is prepared and placed in a suitable sample holder.

-

Data Acquisition: The sample is irradiated with X-rays of continuously varying energy from a synchrotron source. The X-ray absorption coefficient is measured as a function of energy, particularly across the Fe K-edge.

-

Data Analysis:

-

The smooth pre-edge background is subtracted, and the data is normalized to isolate the EXAFS oscillations (the fine structure).

-

The energy axis is converted to photoelectron wavevector (k) space.

-

A Fourier transform of the k-weighted EXAFS signal yields a pseudo-radial distribution function, showing peaks corresponding to different coordination shells around the central iron atom.

-

The first peak, corresponding to the Fe-O coordination shell, is isolated and back-transformed. The resulting signal is fitted to a theoretical EXAFS equation using known scattering paths to extract precise values for the coordination number, Fe-O distance, and disorder factors.

-

Theoretical Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complement to experimental studies.[10] These methods can predict and rationalize the electronic structure, geometry, and spectroscopic properties of the hexaaquairon(II) ion.[1]

Methodology:

-

Model Construction: An initial molecular model of the [Fe(H₂O)₆]²⁺ cluster is constructed.

-

Method Selection: A suitable theoretical method and basis set are chosen (e.g., a hybrid functional like B3LYP).

-

Geometry Optimization: The energy of the structure is minimized with respect to the atomic coordinates to find the most stable, equilibrium geometry.

-

Property Calculation: Once the optimized geometry is found, various properties such as vibrational frequencies, electronic transition energies, and atomic charges can be calculated and compared with experimental data.[1][18]

References

- 1. Hexaaquairon(II) Ion|[Fe(H2O)6]2+|RUO [benchchem.com]

- 2. quora.com [quora.com]

- 3. Ligand field theory - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. CHEMSOLVE.NET: Geometry and magnetic properties of [Fe (H2O)6]2+ion [chemizi.blogspot.com]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 10. benchchem.com [benchchem.com]

- 11. Coordination geometry - Wikipedia [en.wikipedia.org]

- 12. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Jahn-Teller Effect in Octahedral Hexaaquairon(II) Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, serves as a classic example of the Jahn-Teller effect, a fundamental principle in coordination chemistry with significant implications for the structure, reactivity, and spectroscopic properties of transition metal complexes. This technical guide provides a comprehensive overview of the theoretical underpinnings of the Jahn-Teller effect in this archetypal high-spin d⁶ system. It details the experimental methodologies used to probe this phenomenon, including X-ray crystallography, ultraviolet-visible (UV-Vis) spectroscopy, and Mössbauer spectroscopy. Furthermore, this guide presents quantitative data from the literature in structured tables and illustrates key concepts with signaling pathway and workflow diagrams generated using Graphviz (DOT language), offering a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction to the Jahn-Teller Effect

The Jahn-Teller theorem states that any non-linear molecule in an electronically degenerate ground state will undergo a geometrical distortion that removes this degeneracy, thereby lowering the overall energy of the system.[1][2][3] In the context of octahedral transition metal complexes, this effect is most pronounced when there is an odd number of electrons occupying the e_g orbitals (d_z² and d_x²-y²), which point directly at the ligands.[1]

The [Fe(H₂O)₆]²⁺ cation, with its high-spin d⁶ electron configuration (t₂g⁴e_g²), presents a case of t₂g orbital degeneracy. While the Jahn-Teller distortion is generally weaker for t₂g degeneracy compared to e_g degeneracy, it is nonetheless observable and has a discernible impact on the complex's properties.[1] The distortion typically manifests as an elongation or compression along one of the four-fold rotational axes of the octahedron, leading to a reduction in symmetry from O_h to D_4h.

Electronic Configuration and Spectroscopic Properties

The high-spin d⁶ configuration of Fe(II) in an octahedral field results in the electronic arrangement of (t₂g)⁴(e_g)². This configuration leads to a ⁵T₂g ground state term. The degeneracy in the t₂g orbitals is the driving force for the Jahn-Teller distortion.

The electronic spectrum of [Fe(H₂O)₆]²⁺ is characterized by a broad, weak absorption band in the near-infrared region. This band is assigned to the spin-allowed but Laporte-forbidden d-d transition from the ⁵T₂g ground state to the ⁵E_g excited state. The Jahn-Teller effect in the excited state, and to a lesser extent in the ground state, contributes to the broadening of this absorption band. The splitting of the ⁵E_g state due to the Jahn-Teller distortion can be observed as a shoulder or a distinct peak in the spectrum.

Quantitative Data

The following tables summarize key quantitative data related to the Jahn-Teller effect in hexaaquairon(II) complexes.

| Parameter | Value | Reference |

| Electronic Transition (⁵T₂g → ⁵E_g) | ~10,000 cm⁻¹ | |

| Excited State Splitting (ΔE_g) | ~2,000 cm⁻¹ | |

| Average Fe-O Bond Length | 2.14(4) Å |

Table 1: Spectroscopic and Crystallographic Data for [Fe(H₂O)₆]²⁺

| Parameter | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| [Fe(H₂O)₆]²⁺ (frozen solution) | ~1.3-1.4 | ~3.2-3.4 |

Table 2: Mössbauer Spectroscopic Data for [Fe(H₂O)₆]²⁺

Note: Mössbauer parameters can vary depending on the counter-ion and the physical state of the sample.

Visualizing the Jahn-Teller Effect and Experimental Workflows

d-Orbital Splitting and Jahn-Teller Distortion

The following diagrams illustrate the electronic principles of the Jahn-Teller effect in an octahedral hexaaquairon(II) complex.

Caption: d-orbital splitting in an octahedral field and subsequent splitting due to the Jahn-Teller effect.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a hexaaquairon(II) complex to study the Jahn-Teller effect.

Caption: Experimental workflow for investigating the Jahn-teller effect in [Fe(H₂O)₆]²⁺.

Experimental Protocols

Synthesis of Hexaaquairon(II) Perchlorate, Fe(H₂O)₆₂

-

Materials: Iron metal (powder or filings), dilute perchloric acid (HClO₄).

-

Procedure:

-

Carefully dissolve iron metal in a stoichiometric amount of dilute perchloric acid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Fe(II) to Fe(III). The reaction is: Fe(s) + 2HClO₄(aq) → Fe(ClO₄)₂(aq) + H₂(g).

-

Gently heat the solution to ensure complete reaction.

-

Filter the resulting solution to remove any unreacted iron.

-

Slowly evaporate the solvent from the filtrate at room temperature or under reduced pressure.

-

Pale green crystals of --INVALID-LINK--₂ will form.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator over a suitable drying agent.

-

UV-Vis Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the synthesized [Fe(H₂O)₆]²⁺ salt of a known concentration in deionized water. The water should be deoxygenated to minimize oxidation.

-

Prepare a series of standard solutions of lower concentrations by serial dilution of the stock solution.

-

-

Measurement:

-

Record the absorption spectrum of a standard solution over a wavelength range of approximately 700-1200 nm to determine the wavelength of maximum absorbance (λ_max).

-

Use deionized water as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution at λ_max.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

The spectrum of [Fe(H₂O)₆]²⁺ should exhibit a broad absorption band centered around 1000 nm (~10,000 cm⁻¹).

-

Mössbauer Spectroscopy

-

Instrumentation: A Mössbauer spectrometer equipped with a ⁵⁷Co source and a cryostat for low-temperature measurements.

-

Sample Preparation (Frozen Solution):

-

Prepare a solution of the [Fe(H₂O)₆]²⁺ salt in a suitable solvent (e.g., water or a water/glycerol mixture).

-

The solution is placed in a sample holder and rapidly frozen in liquid nitrogen to form a glass. This ensures a random orientation of the complexes.[4]

-

-

Measurement:

-

The frozen sample is mounted in the cryostat and cooled to the desired temperature (typically liquid helium or liquid nitrogen temperatures).

-

The Mössbauer spectrum is recorded by measuring the transmission of γ-rays from the ⁵⁷Co source through the sample as a function of the source velocity.

-

The resulting spectrum is fitted to Lorentzian lines to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q). A significant quadrupole splitting is indicative of a non-cubic electronic environment around the iron nucleus, consistent with a Jahn-Teller distortion.

-

Conclusion

The Jahn-Teller effect in octahedral hexaaquairon(II) complexes, while subtle, is a critical concept for understanding their chemical and physical properties. The distortion from ideal octahedral symmetry, driven by the degenerate t₂g⁴ electronic configuration, leads to observable consequences in the complex's bond lengths and spectroscopic signatures. This technical guide has provided a detailed overview of the theoretical basis of this effect, presented key quantitative data, and outlined the experimental protocols necessary for its investigation. A thorough understanding of the Jahn-Teller effect in [Fe(H₂O)₆]²⁺ provides a solid foundation for researchers and professionals working with more complex transition metal systems in various fields, including catalysis, materials science, and the development of metallodrugs.

References

An In-depth Technical Guide to the Magnetic Properties of High-Spin Hexaaquairon(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of the high-spin hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This fundamental coordination complex serves as a classic example of paramagnetism in transition metal chemistry, and a thorough understanding of its electronic structure and magnetic behavior is crucial for various fields, including materials science, catalysis, and the design of metal-based therapeutics.

Core Principles: Electronic Configuration and Spin State

The magnetic properties of [Fe(H₂O)₆]²⁺ are a direct consequence of its electronic structure. The central iron(II) ion possesses a d⁶ electron configuration. In the presence of six water ligands, which are considered weak-field ligands in the spectrochemical series, the crystal field splitting energy (Δo) is smaller than the electron pairing energy. This energetic landscape favors the population of the higher-energy e_g orbitals before all the lower-energy t₂g orbitals are doubly occupied.

This arrangement, dictated by Hund's rule, results in a high-spin configuration with four unpaired electrons. The presence of these unpaired electrons is the origin of the complex's paramagnetic behavior, meaning it is attracted to an external magnetic field.

Electronic Configuration Diagram

Quantitative Magnetic Data

The magnetic properties of high-spin [Fe(H₂O)₆]²⁺ are typically studied using its stable salt, ferrous ammonium sulfate hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O. The quantitative data for this complex are summarized below.

| Magnetic Property | Value | Units |

| Number of Unpaired Electrons (n) | 4 | - |

| Spin-only Magnetic Moment (µ_so) | 4.90 | µ_B (Bohr Magnetons) |

| Experimental Magnetic Moment (µ_eff) | ~5.1 - 5.5 | µ_B (Bohr Magnetons) |

| Curie Constant (C) | 0.00971 | emu·K/g |

| Weiss Constant (θ) | -3.2 | K |

Note: The experimental magnetic moment is often slightly higher than the spin-only value due to orbital contributions to the magnetic moment.

The temperature dependence of the magnetic susceptibility of ferrous ammonium sulfate hexahydrate follows the Curie-Weiss law.[1]

Curie-Weiss Law: χ = C / (T - θ)

Where:

-

χ is the magnetic susceptibility

-

C is the Curie constant

-

T is the absolute temperature

-

θ is the Weiss constant

The negative Weiss constant for ferrous ammonium sulfate hexahydrate indicates weak antiferromagnetic interactions between the iron(II) centers at low temperatures.[1]

Experimental Protocols for Magnetic Susceptibility Measurement

Several experimental techniques can be employed to determine the magnetic susceptibility of [Fe(H₂O)₆]²⁺. The choice of method often depends on the required accuracy, sample phase (solid or solution), and available instrumentation.

Gouy Balance Method (Solid State)

The Gouy balance is a classical and straightforward method for measuring the magnetic susceptibility of solid samples.

Methodology:

-

Sample Preparation: A long cylindrical tube is filled with the powdered sample of a salt containing the [Fe(H₂O)₆]²⁺ complex, such as (NH₄)₂Fe(SO₄)₂·6H₂O.

-

Initial Measurement: The sample tube is suspended from a balance, and its mass is measured in the absence of a magnetic field.

-

Magnetic Field Application: An electromagnet is positioned so that one end of the sample tube is in a region of high magnetic field strength, while the other end is in a region of negligible field.

-

Final Measurement: The mass of the sample is measured again with the magnetic field turned on.

-

Calculation: The apparent change in mass is used to calculate the magnetic susceptibility of the sample. A paramagnetic sample will be pulled into the magnetic field, resulting in an apparent increase in mass.

Evans Method (Solution State)

The Evans method is a widely used NMR technique for determining the magnetic susceptibility of paramagnetic species in solution.

Methodology:

-

Sample Preparation: A solution of a known concentration of a salt containing [Fe(H₂O)₆]²⁺ is prepared in a suitable solvent (e.g., D₂O). A small amount of an inert reference compound (e.g., tert-butanol) is added.

-

NMR Tube Setup: A coaxial NMR tube is used. The inner capillary is filled with the pure solvent and the reference compound, while the outer tube contains the solution of the paramagnetic complex and the reference compound.

-

NMR Spectrum Acquisition: The ¹H NMR spectrum of the sample is recorded.

-

Chemical Shift Measurement: The chemical shift of the reference compound in the inner tube (pure solvent) and the outer tube (paramagnetic solution) is measured. The presence of the paramagnetic species causes a shift in the resonance of the reference compound in the outer tube.

-

Calculation: The difference in the chemical shifts (Δδ) is used to calculate the molar magnetic susceptibility of the complex.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is the most sensitive method for measuring magnetic properties and is capable of detecting very small magnetic moments.

Methodology:

-

Sample Preparation: A precisely weighed amount of the solid sample is placed in a gelatin capsule or other suitable sample holder.

-

Mounting: The sample is mounted in the SQUID magnetometer.

-

Measurement: The sample is moved through a set of superconducting detection coils, and the change in magnetic flux is measured by the SQUID. This measurement is performed as a function of temperature and applied magnetic field.

-

Data Analysis: The raw data is converted to magnetic moment, and from this, the magnetic susceptibility is calculated. Temperature-dependent measurements allow for the determination of the Curie and Weiss constants.

Logical Relationships and Workflows

The determination and understanding of the magnetic properties of high-spin hexaaquairon(II) follow a logical progression from its fundamental electronic structure to the experimental verification of its magnetic behavior.

Workflow for Characterizing Magnetic Properties

Relationship between Electronic Structure and Paramagnetism

Conclusion

The high-spin hexaaquairon(II) complex is a cornerstone for understanding the magnetic properties of transition metal complexes. Its straightforward electronic structure and well-characterized paramagnetic behavior make it an excellent model system. The experimental techniques detailed in this guide provide robust methods for quantifying its magnetic susceptibility and effective magnetic moment. For professionals in drug development, a grasp of these principles is essential when considering the role of metal ions in biological systems and the design of metal-based pharmaceuticals where magnetic properties can influence reactivity and imaging potential.

References

hydrolysis and acidity of aqueous hexaaquairon(II) solutions

An In-depth Technical Guide to the Hydrolysis and Acidity of Aqueous Hexaaquairon(II) Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles governing the acidity and hydrolysis of aqueous solutions containing the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺. Understanding these properties is critical in fields ranging from environmental chemistry and geochemistry to pharmacology and drug formulation, where the speciation of iron can significantly impact reactivity, bioavailability, and stability.

Introduction: The Acidity of Hexaaquairon(II)

When an iron(II) salt is dissolved in water, the Fe²⁺ ion is coordinated by six water molecules to form the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This complex behaves as a weak Brønsted-Lowry acid, donating a proton from one of the coordinated water molecules to a solvent water molecule, thereby lowering the pH of the solution.

The acidity of the hexaaquairon(II) ion arises from the polarization of the O-H bonds in the coordinated water molecules. The positive charge of the central Fe²⁺ ion withdraws electron density from the oxygen atoms of the water ligands. This, in turn, weakens the O-H bonds, making the hydrogen atoms more susceptible to removal by a base (in this case, a solvent water molecule). This process is known as hydrolysis.

Solutions containing 2+ hexaaqua ions typically have pH values around 5 to 6, though this can vary with concentration.[1] This is less acidic than solutions of their 3+ counterparts, such as [Fe(H₂O)₆]³⁺, which are significantly more acidic due to the higher charge density of the Fe³⁺ ion.[1]

Stepwise Hydrolysis of [Fe(H₂O)₆]²⁺

The hydrolysis of the hexaaquairon(II) ion occurs in a stepwise manner. With increasing pH, the complex sequentially loses protons, forming a series of hydrolyzed species. Eventually, this process can lead to the precipitation of iron(II) hydroxide, Fe(OH)₂.

The primary hydrolysis equilibria are as follows:

-

First Hydrolysis: [Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

-

Second Hydrolysis: [Fe(H₂O)₅(OH)]⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₄(OH)₂]⁰(aq) + H₃O⁺(aq)

-

Third Hydrolysis: [Fe(H₂O)₄(OH)₂]⁰(aq) + H₂O(l) ⇌ [Fe(H₂O)₃(OH)₃]⁻(aq) + H₃O⁺(aq)

-

Fourth Hydrolysis: [Fe(H₂O)₃(OH)₃]⁻(aq) + H₂O(l) ⇌ [Fe(H₂O)₂(OH)₄]²⁻(aq) + H₃O⁺(aq)

Under alkaline conditions, the neutral complex, [Fe(H₂O)₄(OH)₂], which is essentially solid iron(II) hydroxide, precipitates from the solution. This green precipitate is readily oxidized by air to form brown iron(III) hydroxide.[2]

Quantitative Data on Hydrolysis

The extent of hydrolysis is quantified by equilibrium constants. The following tables summarize the key quantitative data for the hydrolysis of aqueous Fe(II) solutions at 25 °C.

Stepwise Hydrolysis Constants

The data presented are based on the comprehensive review of cation hydrolysis by Baes and Mesmer. The equilibrium is expressed as the reaction of Fe²⁺ with water to form the hydrolyzed species and protons.

| Reaction | log K (at 25 °C) |

| Fe²⁺ + H₂O ⇌ Fe(OH)⁺ + H⁺ | -9.5 ± 0.1 |

| Fe²⁺ + 2H₂O ⇌ Fe(OH)₂(aq) + 2H⁺ | -20.6 ± 1 |

| Fe²⁺ + 3H₂O ⇌ Fe(OH)₃⁻ + 3H⁺ | -30.5 ± 0.2 |

| Fe²⁺ + 4H₂O ⇌ Fe(OH)₄²⁻ + 4H⁺ | -46 ± 0.3 |

Table 1: Stepwise hydrolysis constants for Fe(II) in aqueous solution. Data sourced from Baes and Mesmer (1976).

Thermodynamic Data for Hydrolysis

The following table presents thermodynamic data for the formation of the first three hydrolyzed species of Fe(II).

| Reaction | ΔH° (kJ·mol⁻¹) |

| Fe²⁺ + H₂O ⇌ Fe(OH)⁺ + H⁺ | 33.125 |

| Fe²⁺ + 2H₂O ⇌ Fe(OH)₂(aq) + 2H⁺ | 114.955 |

| Fe²⁺ + 3H₂O ⇌ Fe(OH)₃⁻ + 3H⁺ | 114.955 |

Table 2: Standard enthalpies of reaction for the hydrolysis of Fe(II). Data sourced from a consistent thermodynamic dataset for iron.[3]

Visualization of Hydrolysis Pathway

The stepwise deprotonation of the hexaaquairon(II) ion can be visualized as a sequential process, where each step is governed by the pH of the solution.

Experimental Protocols

The determination of hydrolysis constants for metal aqua ions is typically achieved through potentiometric titration and spectrophotometric methods.

Potentiometric Titration

Potentiometric titration is a highly reliable method for determining equilibrium constants. It involves monitoring the pH (or electrode potential) of a solution of the metal ion as a strong base is added.

Methodology:

-

Solution Preparation: A solution of a known concentration of an Fe(II) salt (e.g., Fe(ClO₄)₂ or FeCl₂) is prepared in a constant ionic strength medium (e.g., NaClO₄ or KCl) to maintain constant activity coefficients. The initial solution is often acidified to suppress hydrolysis.

-

Titration: The solution is titrated with a standardized, carbonate-free strong base (e.g., NaOH). The titration is performed in a thermostated vessel under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation of Fe(II) to Fe(III).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated glass electrode.

-

Data Analysis: The titration data (volume of titrant vs. pH) are analyzed using a suitable computer program that fits the data to a chemical model. The model includes the initial concentrations of the metal ion and acid, the concentration of the titrant, and the equilibria for the formation of the various hydrolyzed species. The program refines the values of the hydrolysis constants to achieve the best fit between the experimental and calculated titration curves.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to study hydrolysis, provided that the different hydrolyzed species have distinct electronic absorption spectra.

Methodology:

-

Spectral Acquisition: A series of solutions containing a constant concentration of Fe(II) are prepared at different pH values. The ionic strength is kept constant. The UV-Visible spectrum of each solution is recorded.

-

Data Analysis: The series of spectra is analyzed using chemometric methods, such as singular value decomposition or global regression analysis. These methods can deconvolve the spectra to determine the number of absorbing species present and their individual spectra.

-

Constant Determination: The concentrations of the different species at each pH, as determined from the spectral analysis, are then used to calculate the hydrolysis constants. This can be done by plotting the concentration of each species as a function of pH and fitting the data to the appropriate equilibrium expressions.

It is important to note that the UV-Vis spectra of the various hydrolyzed Fe(II) species may not be sufficiently distinct for this method to be easily applied without sophisticated data analysis techniques.

Stopped-Flow Kinetics

To study the kinetics of the proton transfer reactions involved in hydrolysis, which are typically very fast, stopped-flow techniques are employed.

Methodology:

-

Rapid Mixing: A solution of the Fe(II) aqua ion is rapidly mixed with a buffer solution of a different pH in a stopped-flow apparatus.

-

Real-time Monitoring: The change in a spectroscopic signal (e.g., absorbance at a specific wavelength) is monitored on a millisecond timescale as the system reaches equilibrium.

-

Kinetic Analysis: The resulting kinetic trace is fitted to an appropriate kinetic model to extract the rate constants for the forward and reverse reactions of the hydrolysis steps.

Significance in Drug Development

The speciation of iron is of paramount importance in the development of iron-based pharmaceuticals and in understanding the interaction of drugs with biological systems containing iron.

-

Solubility and Stability: The hydrolysis of Fe(II) can lead to the precipitation of iron(II) hydroxide, which can affect the solubility and stability of a drug formulation.

-

Bioavailability: The charge and structure of the iron species can influence its ability to cross biological membranes and interact with transport proteins, thus affecting its bioavailability.

-

Reactivity: Different hydrolyzed species of iron may exhibit different reactivities, for example, in catalyzing oxidative degradation of a drug substance.

By understanding the fundamental principles of Fe(II) hydrolysis and having access to reliable quantitative data, researchers can better predict and control the behavior of iron in pharmaceutical and biological systems.

References

An In-depth Technical Guide to the Formation and Properties of the Hexaaquairon(II) Ion, [Fe(H₂O)₆]²⁺, in Water

Audience: Researchers, scientists, and drug development professionals.

Abstract

The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is a fundamental species in aqueous chemistry, playing a crucial role in various biological and industrial processes. This guide provides a comprehensive overview of its formation, structure, and physicochemical properties in an aqueous environment. It details the electronic configuration, spectroscopic characteristics, magnetic behavior, acidity, and kinetic lability of the ion. Furthermore, this document outlines detailed experimental protocols for the characterization of [Fe(H₂O)₆]²⁺, including UV-Visible spectroscopy, Mössbauer spectroscopy, and magnetic susceptibility measurements, to serve as a practical resource for researchers.

Formation and Structure

When an iron(II) salt, such as iron(II) sulfate (FeSO₄), is dissolved in water, the Fe²⁺ ion is solvated by water molecules, which act as Lewis bases, donating a pair of electrons to the empty orbitals of the metal ion.[1] This interaction leads to the formation of the hexaaquairon(II) complex ion, [Fe(H₂O)₆]²⁺. In this complex, the iron(II) center is surrounded by six water molecules in an octahedral geometry.

The coordination of the water molecules to the iron(II) ion is a dative covalent bond. The overall charge of the complex is +2, which is the charge of the central iron ion, as water is a neutral ligand. The resulting aqueous solution is typically pale green.[2]

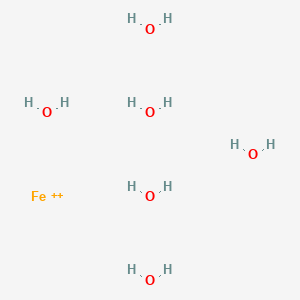

Caption: Formation of the hexaaquairon(II) complex in aqueous solution.

Structural Properties

The Fe-O bond lengths in the [Fe(H₂O)₆]²⁺ complex have been determined by various techniques, including X-ray absorption fine structure (EXAFS) and large-angle X-ray scattering (LAXS). While the ideal octahedral geometry would have identical bond lengths, distortions can occur in the solid state due to crystal packing and hydrogen bonding. In aqueous solution, the structure is more regular.

| Parameter | Value | Technique | Reference |

| Fe-O Bond Length | ~2.13 Å | EXAFS | |

| Fe-O Bond Length | ~2.10 Å | Molecular Dynamics | |

| Coordination Geometry | Octahedral | EXAFS, LAXS |

Electronic and Magnetic Properties

Electronic Configuration

The iron(II) ion has a d⁶ electron configuration. In the presence of the six water ligands, which are considered weak-field ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. The crystal field splitting energy (Δ₀) is smaller than the electron pairing energy, leading to a high-spin complex.[3] The electrons are distributed as t₂g⁴e_g², resulting in four unpaired electrons.[4]

Caption: d-orbital splitting for high-spin Fe(II) in an octahedral field.

Magnetic Properties

Due to the presence of four unpaired electrons, the [Fe(H₂O)₆]²⁺ ion is paramagnetic.[4] Its magnetic properties can be characterized by its magnetic moment, which can be calculated using the spin-only formula or measured experimentally. The temperature dependence of the magnetic susceptibility follows the Curie-Weiss law at higher temperatures.

| Property | Value | Notes | Reference |

| Spin State | High-spin | Weak field ligands (H₂O) | [3] |

| Unpaired Electrons | 4 | t₂g⁴e_g² configuration | [4] |

| Calculated Magnetic Moment (spin-only) | 4.90 B.M. | µ_so = √[n(n+2)] | [5] |

| Experimental Magnetic Moment | ~4.9 B.M. | At room temperature | [5] |

| Crystal Field Stabilization Energy (CFSE) | -0.4 Δ₀ | (4 x -0.4Δ₀) + (2 x 0.6Δ₀) |

Spectroscopic Properties

UV-Visible Spectroscopy

The pale green color of aqueous solutions of [Fe(H₂O)₆]²⁺ is due to a weak d-d electronic transition. This spin-allowed but Laporte-forbidden transition, ⁵T₂g → ⁵E_g, results in a broad absorption band in the visible/near-IR region. The molar absorptivity (ε) is low, characteristic of d-d transitions.

| Parameter | Value | Reference |

| λ_max | ~510 nm | [6] |

| Molar Absorptivity (ε) | Low (typically < 10 M⁻¹cm⁻¹) | |

| Transition | ⁵T₂g → ⁵E_g |

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the electronic environment of the iron nucleus. For high-spin Fe(II) complexes like [Fe(H₂O)₆]²⁺, the isomer shift (δ) and quadrupole splitting (ΔE_Q) are characteristic. The isomer shift is sensitive to the s-electron density at the nucleus, and the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient.

| Parameter | Typical Value (mm/s) | Reference |

| Isomer Shift (δ) | 0.9 - 1.3 | [7] |

| Quadrupole Splitting (ΔE_Q) | 2.0 - 2.7 | [7] |

| Specific Value (Frozen FeCl₂ soln) | δ = 1.35, ΔE_Q = 3.27 | [8] |

Acidity and Reaction Kinetics

Acidity and Hydrolysis

The [Fe(H₂O)₆]²⁺ ion acts as a weak Brønsted-Lowry acid in water. The high charge density of the Fe²⁺ ion polarizes the coordinated water molecules, weakening the O-H bonds and facilitating the release of a proton.[2] This hydrolysis reaction establishes an equilibrium, making the solution acidic.

Caption: Hydrolysis equilibrium of the hexaaquairon(II) ion.

| Parameter | Value | Reference |

| pK_a | 5.89 | [2][9] |

Ligand and Electron Exchange Kinetics

The water ligands in [Fe(H₂O)₆]²⁺ are labile, meaning they exchange rapidly with bulk water molecules. The water exchange reaction follows a dissociative interchange (I_d) mechanism.[10] This lability is a key factor in the reactivity of the complex.

Electron self-exchange between [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ is relatively fast and occurs via an outer-sphere mechanism.

| Parameter | Value | Conditions | Reference |

| Water Exchange Rate Constant (k_ex) | 4.4 x 10⁶ s⁻¹ | 20 °C | [10] |

| Activation Volume (ΔV‡) | +3.8 ± 0.2 cm³ mol⁻¹ | [10] | |

| Electron Self-Exchange Rate Constant | Relatively fast | [3] |

Experimental Protocols

UV-Visible Spectroscopic Analysis

Objective: To determine the absorption maximum (λ_max) of the [Fe(H₂O)₆]²⁺ ion.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Mohr's salt

-

Deionized water, deoxygenated

-

Dilute sulfuric acid (to prevent oxidation)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of approximately 0.1 M Fe(II) by dissolving a known mass of FeSO₄·7H₂O in a known volume of deionized water containing a small amount of dilute sulfuric acid (to maintain a pH of ~2-3). Use deoxygenated water to minimize oxidation to Fe(III).

-

Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.02 M, 0.01 M).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan from 350 nm to 1100 nm.

-

-

Measurement:

-

Fill a cuvette with the blank solution (deionized water with sulfuric acid). Place it in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with a small amount of the most dilute Fe(II) solution, then fill it and place it in the spectrophotometer.

-

Record the absorption spectrum.

-

Repeat for all standard solutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) from the spectra.

-

If quantitative analysis is desired, a Beer-Lambert law plot of absorbance at λ_max versus concentration can be constructed to determine the molar absorptivity (ε).

-

Magnetic Susceptibility Measurement (Gouy Method)

Objective: To determine the magnetic susceptibility and calculate the effective magnetic moment of [Fe(H₂O)₆]²⁺.

Materials:

-

Gouy balance (comprising an analytical balance and an electromagnet)

-

Gouy tube

-

Aqueous solution of FeSO₄ of known concentration

-

Calibration standard (e.g., HgCo(SCN)₄)

Procedure:

-

Instrument Calibration:

-

Measure the mass of the empty Gouy tube with the magnet off (m_empty,off) and with the magnet on (m_empty,on).

-

Fill the Gouy tube to the calibration mark with the standard substance.

-

Measure the mass of the filled tube with the magnet off (m_std,off) and on (m_std,on).

-

Calculate the change in mass for the standard (Δm_std) and use the known susceptibility of the standard to calibrate the balance.

-

-

Sample Measurement:

-

Empty and clean the Gouy tube.

-

Fill the tube to the same calibration mark with the Fe(II) solution of known concentration.

-

Measure the mass of the tube with the sample with the magnet off (m_sample,off) and on (m_sample,on).

-

-

Data Analysis:

-

Calculate the apparent change in mass due to the magnetic field: Δm = (m_sample,on - m_sample,off) - (m_empty,on - m_empty,off).

-

Use the change in mass and the calibration constant to calculate the mass susceptibility (χ_g) and then the molar susceptibility (χ_m) of the sample solution.

-

Correct for the diamagnetism of water and the sulfate anion.

-

Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828 * √(χ_m * T), where T is the absolute temperature.

-

Mössbauer Spectroscopy

Objective: To determine the isomer shift (δ) and quadrupole splitting (ΔE_Q) of the iron nucleus in [Fe(H₂O)₆]²⁺.

Materials:

-

Mössbauer spectrometer with a ⁵⁷Co source

-

Cryostat for low-temperature measurements

-

Sample holder

-

Concentrated aqueous solution of a ⁵⁷Fe-enriched iron(II) salt (optional, for better signal-to-noise)

Procedure:

-

Sample Preparation:

-

Prepare a concentrated aqueous solution of an iron(II) salt (e.g., FeSO₄ or FeCl₂).

-

Place the solution in the sample holder.

-

Rapidly freeze the sample by immersing it in liquid nitrogen to form a glass, preventing the crystallization of ice which could alter the local environment of the iron ions.[8][9]

-

-

Spectrometer Setup:

-

Mount the frozen sample in the cryostat within the Mössbauer spectrometer.

-

Cool the sample to the desired temperature (e.g., 80 K).

-

Calibrate the velocity scale of the spectrometer using a standard α-iron foil at room temperature.

-

-

Data Acquisition:

-

Acquire the Mössbauer spectrum by moving the ⁵⁷Co source relative to the sample and counting the transmitted gamma rays as a function of velocity.

-

Collect data for a sufficient time to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Fit the resulting spectrum with appropriate Lorentzian line shapes.

-

For [Fe(H₂O)₆]²⁺, the spectrum is expected to be a doublet.

-

Extract the isomer shift (δ), which is the centroid of the doublet relative to the α-iron standard, and the quadrupole splitting (ΔE_Q), which is the separation between the two peaks of the doublet.[1]

-

Conclusion

The hexaaquairon(II) ion is a cornerstone of iron chemistry in aqueous media. Its properties, from its high-spin d⁶ electronic structure to its characteristic spectroscopic signatures and kinetic lability, are well-defined by the principles of coordination chemistry. The experimental methodologies detailed in this guide provide a framework for the rigorous investigation of this ion, which is essential for professionals in research and drug development who encounter iron complexes in their work. A thorough understanding of [Fe(H₂O)₆]²⁺ is fundamental for elucidating the mechanisms of iron-dependent biological systems and for the design of novel therapeutic agents.

References

- 1. Mössbauer Spectroscopy [serc.carleton.edu]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. sarthaks.com [sarthaks.com]

- 5. how to know what the wavelength of [Fe(H2O)6]^+2 is so that i can then fi.. [askfilo.com]

- 6. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 10. holmarc.com [holmarc.com]

A Technical Guide to the Thermodynamic Stability of Hexaaquairon(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. In aqueous media, this complex is a fundamental species, and understanding its stability is crucial for applications ranging from environmental chemistry to the design of iron-based therapeutics and contrast agents. The stability of this complex is primarily discussed through two lenses: its standard thermodynamic parameters of formation and its behavior as a weak acid in solution via hydrolysis.

Thermodynamic Stability of Formation

The thermodynamic stability of [Fe(H₂O)₆]²⁺ can be quantified by the standard Gibbs free energy of formation (ΔG_f°), standard enthalpy of formation (ΔH_f°), and standard molar entropy (S°). These values represent the thermodynamic changes when one mole of the aqueous ion is formed from its constituent elements in their standard states (Fe(s)). A negative ΔG_f° indicates a thermodynamically favorable formation process.

The table below summarizes the standard thermodynamic properties for the aqueous iron(II) ion at 298.15 K and 1 bar.

Table 1: Standard Thermodynamic Properties of Formation for Aqueous Fe(II)

| Thermodynamic Parameter | Value | Reference(s) |

| ΔH_f° (Standard Enthalpy of Formation) | -89.1 kJ/mol | [1][2] |

| ΔG_f° (Standard Gibbs Free Energy of Formation) | -78.9 kJ/mol | [2] |

| S° (Standard Molar Entropy) | -137.7 J/(mol·K) | [2] |

Note: Values can vary slightly between different data compilations. For instance, other sources report a ΔH_f° of -87.9 kJ/mol and a ΔG_f° of -90.53 kJ/mol.[3][4][5]

Stability in Solution: Hydrolysis and Acidity

The hexaaquairon(II) ion behaves as a weak Brønsted-Lowry acid, where coordinated water molecules can donate protons in a stepwise manner.[6][7] This process, known as hydrolysis, establishes equilibria that are fundamental to the solution chemistry of iron(II). The stability of the complex against deprotonation is quantified by the acid dissociation constant (Kₐ) or its logarithmic form, pKₐ. Solutions of M²⁺ aqua ions are typically weakly acidic, with pH values around 6.[8]

The first two hydrolysis steps are the most significant:

-

[Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

-

[Fe(H₂O)₅(OH)]⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₄(OH)₂]⁰(s) + H₃O⁺(aq)

The second step results in the formation of a neutral, insoluble iron(II) hydroxide precipitate.[9][10] Under alkaline conditions, this green precipitate is susceptible to oxidation by air, turning into orange-brown iron(III) hydroxide.[9][10]

Table 2: Stepwise Hydrolysis Constants for [Fe(H₂O)₆]²⁺ at 25 °C

| Equilibrium Step | Constant | Approximate Value |

| [Fe(H₂O)₆]²⁺ ⇌ [Fe(H₂O)₅(OH)]⁺ + H⁺ | pKₐ₁ | 9.5 |

| [Fe(H₂O)₅(OH)]⁺ ⇌ [Fe(H₂O)₄(OH)₂]⁰ + H⁺ | pKₐ₂ | 10.5 |

Note: These are representative values; exact figures depend on ionic strength and temperature.

Caption: Stepwise hydrolysis of the hexaaquairon(II) ion.

Experimental Protocols for Determining Stability Constants

The determination of thermodynamic constants is a cornerstone of coordination chemistry. The following protocols outline the primary methods used.

Potentiometric Titration

Potentiometric titration is the most common and reliable method for determining pKₐ values. It involves measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation: A solution of a high-purity iron(II) salt (e.g., Fe(ClO₄)₂, FeSO₄) is prepared in a thermostatted vessel at a constant ionic strength, maintained by a background electrolyte like NaClO₄ or KNO₃.

-

Inert Atmosphere: The entire experiment must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of Fe(II) to Fe(III).

-

Titration: A calibrated glass electrode is used to monitor the pH. A standardized, carbonate-free solution of a strong base (e.g., NaOH) is added incrementally using a precise burette.

-

Data Analysis: The pH is recorded after each addition of titrant. A titration curve (pH vs. volume of titrant) is generated. The pKₐ values are calculated from this data using computational programs that fit the curve to equilibrium models. The half-equivalence point on the curve provides an estimate of the pKₐ.

References

- 1. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 2. Appendix: Standard Thermodynamic Quantities for Chemical Substances at 25°C – Introductory Chemistry- 1st Canadian Edition [ecampusontario.pressbooks.pub]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. Heats of Formation Table for Cations and Anions [thoughtco.com]

- 5. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 6. chemhume.co.uk [chemhume.co.uk]

- 7. chemrevise.org [chemrevise.org]

- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

hexaaquairon(II) ion color and spectroscopic origins

An In-depth Technical Guide on the Color and Spectroscopic Origins of the Hexaaquairon(II) Ion

Introduction

The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is the predominant form of the iron(II) cation in aqueous solutions and serves as a fundamental model in the study of transition metal chemistry.[1] Its characteristic pale green color is a direct consequence of its electronic structure and its interaction with visible light. This guide provides a detailed examination of the spectroscopic origins of this color, outlines the experimental methodology for its characterization, and presents the relevant quantitative data for researchers in chemistry and drug development.

Spectroscopic Origins of Color

The color of transition metal complexes, such as [Fe(H₂O)₆]²⁺, arises from electronic transitions between d-orbitals.[2] In the isolated, gaseous Fe²⁺ ion, the five d-orbitals are degenerate (have the same energy). However, in an octahedral coordination environment, the electrostatic field created by the six water ligands causes these orbitals to split into two distinct energy levels: a lower-energy triplet designated as t₂g (dxy, dyz, dxz) and a higher-energy doublet designated as eg (dx²-y², dz²).[3]

The Fe²⁺ ion has a d⁶ electron configuration. In the high-spin octahedral complex [Fe(H₂O)₆]²⁺, these electrons occupy the d-orbitals to maximize spin multiplicity, resulting in a ground state configuration of (t₂g)⁴(eg)².

The pale green color of the solution is due to the absorption of photons from the red region of the visible spectrum (and near-infrared).[1][4] This absorbed energy promotes an electron from a t₂g orbital to an eg orbital. This process is known as a d-d transition.[5] The light that is not absorbed but transmitted is perceived by the eye as the complementary color, which is a pale bluish-green or cyan.[4][6]

The specific transition is from the ⁵T₂g ground state to the ⁵Eg excited state. This transition is weak because it is Laporte-forbidden (it involves a transition between orbitals of the same parity, d → d), resulting in the characteristically pale color of the ion.[3][7]

Quantitative Spectroscopic Data

The electronic absorption properties of the hexaaquairon(II) ion are summarized in the table below. The low molar absorptivity is characteristic of Laporte-forbidden d-d transitions.[7][8]

| Parameter | Value | Reference |

| Observed Color | Pale Green | [1][9] |

| Coordination Geometry | Octahedral | [1] |

| Electronic Configuration | d⁶ (High Spin) | |

| Electronic Transition | ⁵T₂g → ⁵Eg | |

| Absorption Maxima (λmax) | ~800 - 1000 nm | [1] |

| Molar Absorptivity (ε) | < 20 M⁻¹cm⁻¹ | [8] |

Visualizing the Spectroscopic Process

The electronic transition and the experimental workflow to measure it can be visualized through the following diagrams.

Caption: d-d electronic transition in the hexaaquairon(II) ion.

Caption: Experimental workflow for UV-Vis spectrophotometric analysis.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This section details the methodology for determining the absorption spectrum and molar absorptivity of the [Fe(H₂O)₆]²⁺ ion.

4.1 Materials and Equipment

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Mohr's salt ( (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Deionized water, recently boiled and cooled to minimize dissolved oxygen

-

Dilute sulfuric acid (to prevent oxidation of Fe²⁺ to Fe³⁺)

-

Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)

-

Pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

4.2 Preparation of Solutions

-

Stock Solution (e.g., 0.1 M): Accurately weigh a calculated amount of FeSO₄·7H₂O. Dissolve it in a 100 mL volumetric flask containing deionized water and a small amount of dilute sulfuric acid (e.g., 1-2 mL of 1 M H₂SO₄) to prevent oxidation. Fill to the mark with deionized water.

-

Standard Dilutions: Prepare a series of at least four standard solutions of lower concentrations (e.g., 0.08 M, 0.06 M, 0.04 M, 0.02 M) by accurately diluting the stock solution using volumetric flasks and pipettes.

4.3 Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blanking: Fill a cuvette with the blank solution (deionized water with the same concentration of sulfuric acid used in the standards). Place it in the spectrophotometer and record a baseline spectrum.[10]

-

Spectrum Acquisition: Rinse a cuvette with one of the more concentrated standard solutions, then fill it. Place it in the sample holder and record the absorption spectrum over a range of 350 nm to 1100 nm to capture the full d-d transition peak.[11]

-

Determine λmax: From the recorded spectrum, identify the wavelength of maximum absorbance (λmax).[10]

4.4 Beer-Lambert Law Analysis

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each of the prepared standard solutions, starting from the most dilute.[10] Rinse the cuvette with the next solution before each measurement.

-

Construct a calibration curve by plotting absorbance (y-axis) versus the concentration of the standard solutions (x-axis).

-

Perform a linear regression on the data. The plot should be linear and pass through the origin.

-

The molar absorptivity (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εbc), where the slope is equal to ε (since the path length, b, is 1 cm).

Conclusion

The pale green color of the hexaaquairon(II) ion is a classic example of how the principles of ligand field theory explain the spectroscopic properties of transition metal complexes. The phenomenon is rooted in a low-energy, Laporte-forbidden d-d electronic transition (⁵T₂g → ⁵Eg), which results in the absorption of light in the red to near-infrared region of the spectrum. The quantitative characterization of this absorption via UV-Vis spectrophotometry provides key parameters such as λmax and molar absorptivity, which are fundamental to understanding the electronic structure and behavior of this important ion in chemical and biological systems.

References

- 1. Hexaaquairon(II) Ion|[Fe(H2O)6]2+|RUO [benchchem.com]

- 2. savvy-chemist: Transition metals: Complex ions and colour [derekcarrsavvy-chemist.blogspot.com]

- 3. home.iitk.ac.in [home.iitk.ac.in]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.iitd.ac.in [web.iitd.ac.in]

- 8. people.bath.ac.uk [people.bath.ac.uk]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. ionicviper.org [ionicviper.org]

An In-depth Technical Guide to the Fundamental Reaction Chemistry of Hexaaquairon(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is a central species in aqueous iron chemistry, playing a pivotal role in biological systems, environmental processes, and industrial applications, including drug development. Its coordination environment dictates a rich and varied reaction chemistry, encompassing acid-base equilibria, redox processes, ligand substitution reactions, and disproportionation. A thorough understanding of these fundamental reactions is critical for professionals working in fields where iron's bioavailability, reactivity, and catalytic activity are of paramount importance. This technical guide provides a comprehensive overview of the core reaction chemistry of hexaaquairon(II), presenting quantitative data in structured tables, detailing experimental protocols for key analyses, and visualizing reaction pathways and workflows with clear diagrams.

Introduction

Iron is an essential element for nearly all living organisms, participating in a vast array of metabolic processes ranging from oxygen transport to DNA synthesis. In aqueous environments, the ferrous ion (Fe²⁺) typically exists as the pale green hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. The lability of the coordinated water molecules and the accessibility of the +3 oxidation state make this complex a dynamic hub of chemical reactivity. This guide will delve into the four principal facets of its reaction chemistry.

Acidic Properties and Hydrolysis

The hexaaquairon(II) ion acts as a weak Brønsted-Lowry acid in aqueous solution, undergoing hydrolysis to produce hydroxonium ions (H₃O⁺) and thereby lowering the pH.[1] This acidity arises from the polarization of the O-H bonds in the coordinated water molecules by the positive charge of the Fe²⁺ ion, facilitating the release of a proton.

The hydrolysis occurs in a stepwise manner. The first deprotonation is the most significant in determining the pH of a typical iron(II) salt solution.

First Hydrolysis Equilibrium: [Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

Second Hydrolysis Equilibrium: [Fe(H₂O)₅(OH)]⁺(aq) + H₂O(l) ⇌ --INVALID-LINK-- + H₃O⁺(aq)